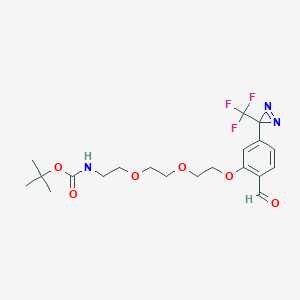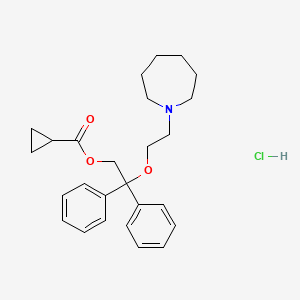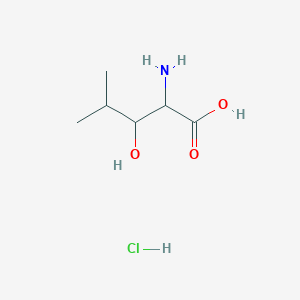![molecular formula C60H86N4O2S5 B14782835 3,27-Bis(3-ethylheptyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene-7,23-dicarbaldehyde](/img/structure/B14782835.png)
3,27-Bis(3-ethylheptyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene-7,23-dicarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,27-Bis(3-ethylheptyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[169002,1204,1105,9013,17019,26021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene-7,23-dicarbaldehyde is a complex organic compound with a unique structure This compound is characterized by its multiple rings, sulfur and nitrogen atoms, and long alkyl chains
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the core structure and the introduction of the various substituents. Typical synthetic routes may include:
Cyclization reactions: to form the octacyclic core.
Alkylation reactions: to introduce the ethylheptyl and undecyl groups.
Thiation and azation reactions: to incorporate sulfur and nitrogen atoms.
Industrial Production Methods
Industrial production of such complex compounds may involve:
Batch synthesis: in specialized reactors.
Purification steps: such as chromatography to isolate the desired product.
Quality control: measures to ensure the purity and consistency of the compound.
化学反応の分析
Types of Reactions
This compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: such as lithium aluminum hydride or sodium borohydride.
Catalysts: such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example:
Oxidation: may yield sulfoxides or sulfones.
Reduction: may yield amines or thiols.
Substitution: may yield various derivatives with different functional groups.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving sulfur and nitrogen atoms.
Medicine: As a potential drug candidate with unique pharmacological properties.
Industry: As a component in materials with specific properties, such as conductivity or stability.
作用機序
The mechanism by which this compound exerts its effects will depend on its interactions with molecular targets. Potential mechanisms may include:
Binding to enzymes: and inhibiting their activity.
Interacting with receptors: and modulating their signaling pathways.
Incorporating into membranes: and altering their properties.
類似化合物との比較
Similar Compounds
Similar compounds may include other polycyclic molecules with sulfur and nitrogen atoms, such as:
Thiazoles: Compounds with a five-membered ring containing sulfur and nitrogen.
Azepines: Compounds with a seven-membered ring containing nitrogen.
Uniqueness
The uniqueness of this compound lies in its specific combination of rings, substituents, and functional groups, which may confer unique chemical and biological properties.
特性
分子式 |
C60H86N4O2S5 |
|---|---|
分子量 |
1055.7 g/mol |
IUPAC名 |
3,27-bis(3-ethylheptyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene-7,23-dicarbaldehyde |
InChI |
InChI=1S/C60H86N4O2S5/c1-7-13-17-19-21-23-25-27-29-33-43-45(39-65)67-59-53-57(69-55(43)59)47-49-50(62-71-61-49)48-52(51(47)63(53)37-35-41(11-5)31-15-9-3)64(38-36-42(12-6)32-16-10-4)54-58(48)70-56-44(46(40-66)68-60(54)56)34-30-28-26-24-22-20-18-14-8-2/h39-42H,7-38H2,1-6H3 |
InChIキー |
CFUAJOQUXFKYCI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC1=C(SC2=C1SC3=C2N(C4=C3C5=NSN=C5C6=C4N(C7=C6SC8=C7SC(=C8CCCCCCCCCCC)C=O)CCC(CC)CCCC)CCC(CC)CCCC)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


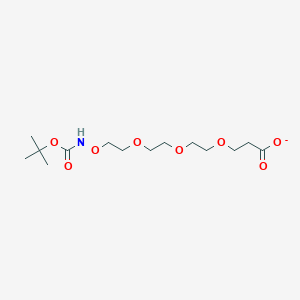
![3-Iodo-1,7-dimethyl-4,5-dihydro-1H-pyrido[4,3-b]azepine-2,8(3H,7H)-dione](/img/structure/B14782767.png)


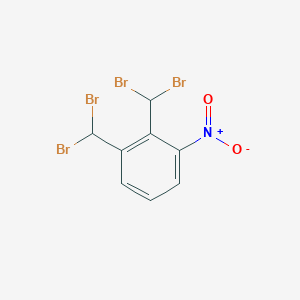
![N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B14782779.png)
![2-amino-N-[(1-methylpiperidin-3-yl)methyl]propanamide](/img/structure/B14782795.png)

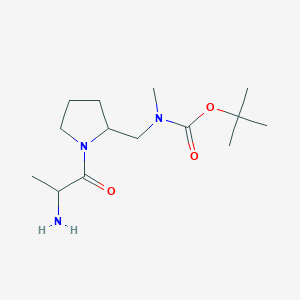
![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-ethylcarbamate](/img/structure/B14782817.png)
